

Using (3-Allyl-4-hydroxybenzyl)formamide as a chemical probe

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Compound of Interest

Compound Name: (3-Allyl-4-hydroxybenzyl)formamide

Cat. No.: B1461579

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Chemical Probe Profile: (3-Allyl-4-hydroxybenzyl)formamide

Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific studies detailing the use of **(3-Allyl-4-hydroxybenzyl)formamide** as a chemical probe. There is a notable absence of published data regarding its biological targets, mechanism of action, and established experimental protocols. The information presented herein is therefore provided as a general framework and guide for researchers who may be interested in investigating the potential of this molecule. The experimental protocols are based on standard methodologies for characterizing novel chemical probes and should be adapted as specific biological activities are discovered.

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a synthetic organic compound featuring a formamide group attached to a benzylamine core, which is further substituted with allyl and hydroxyl groups on the phenyl ring. The presence of these functional groups suggests potential for various biological interactions, making it a candidate for investigation as a chemical probe. The formamide moiety can act as a hydrogen bond donor and acceptor, while the allyl group can participate in covalent interactions or influence binding selectivity. The phenolic hydroxyl group can also engage in hydrogen bonding and may be important for target recognition.

This document provides a hypothetical framework for the application of **(3-Allyl-4-hydroxybenzyl)formamide** as a chemical probe, including potential experimental protocols and data presentation formats that would be necessary to characterize its activity and utility for the research community.

Chemical Properties

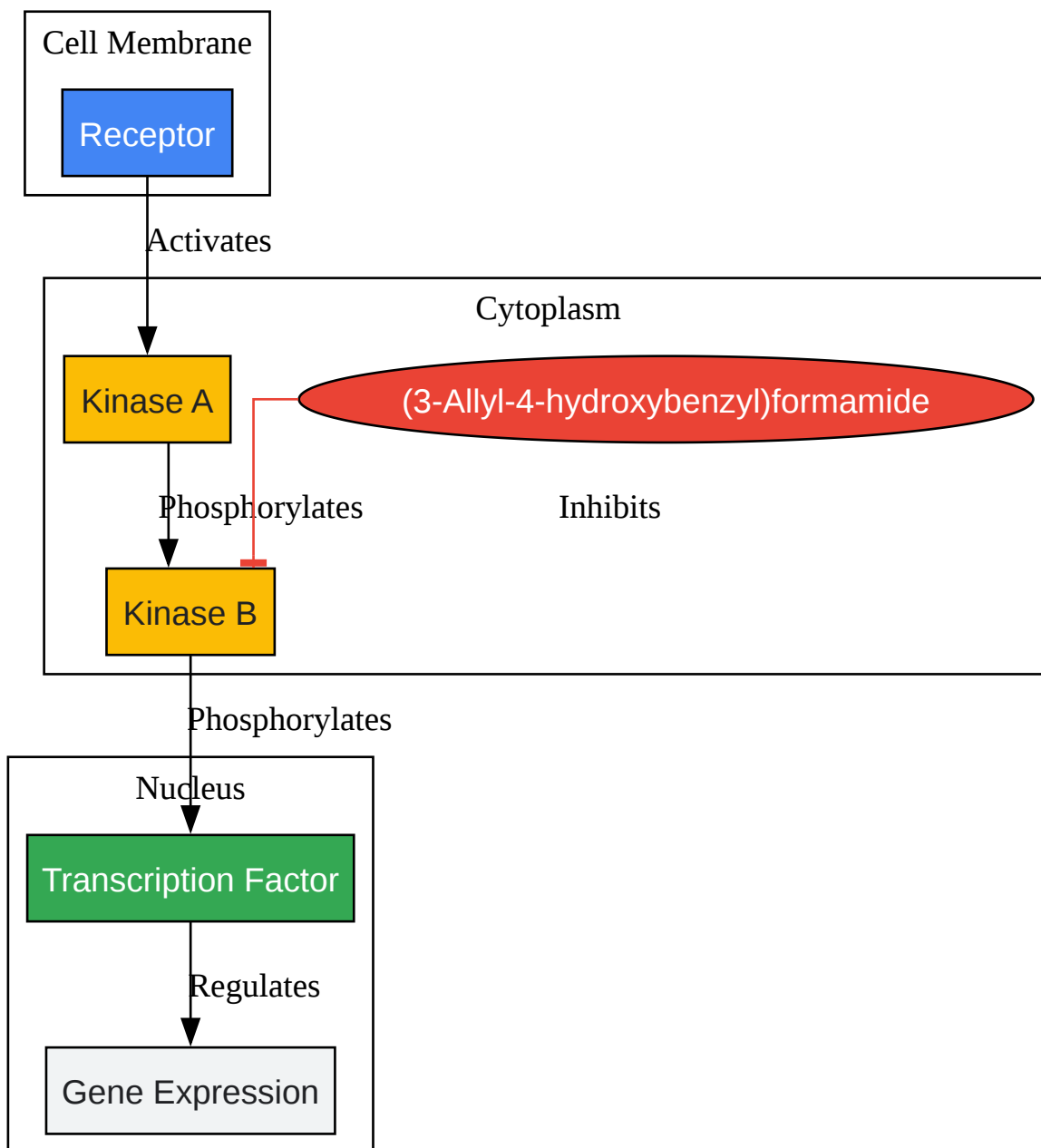
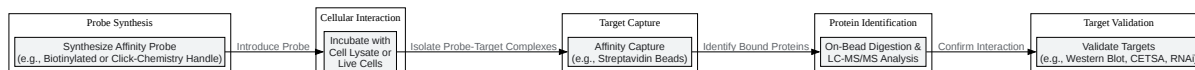
Property	Value
IUPAC Name	N-((3-allyl-4-hydroxyphenyl)methyl)formamide
CAS Number	1201633-41-1
Molecular Formula	C ₁₁ H ₁₃ NO ₂
Molecular Weight	191.23 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Solubility	Soluble in DMSO, methanol, ethanol; poorly soluble in water (predicted)

Hypothetical Biological Activity and Target Identification

Initial screening of **(3-Allyl-4-hydroxybenzyl)formamide** would be required to identify its biological activity. A common starting point is to use phenotypic screens in relevant disease models or target-based screens against enzyme families known to interact with similar chemical scaffolds.

General Experimental Workflow for Target Identification

A generalized workflow for identifying the cellular target of a novel chemical probe is depicted below. This multi-pronged approach combines affinity-based methods with proteomic analysis to identify candidate proteins that directly bind to the probe.



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